molecular formula C16H24ClNO2 B6100780 4-[4-(3,4-dimethylphenoxy)but-2-en-1-yl]morpholine hydrochloride

4-[4-(3,4-dimethylphenoxy)but-2-en-1-yl]morpholine hydrochloride

Cat. No. B6100780
M. Wt: 297.82 g/mol
InChI Key: BCTCOUBYFPMKRG-BJILWQEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3,4-dimethylphenoxy)but-2-en-1-yl]morpholine hydrochloride, also known as DMXB-A, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic effects.

Mechanism of Action

4-[4-(3,4-dimethylphenoxy)but-2-en-1-yl]morpholine hydrochloride is a selective α7 nicotinic acetylcholine receptor (nAChR) agonist. Activation of α7 nAChRs has been linked to improved cognitive function, anti-inflammatory effects, and neuroprotection. This compound has been shown to enhance the function of α7 nAChRs, leading to improved cognitive function and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been found to have antipsychotic effects in animal models of schizophrenia. In addition, this compound has been evaluated for its potential use as an analgesic in animal models of pain. This compound has been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects in various diseases.

Advantages and Limitations for Lab Experiments

4-[4-(3,4-dimethylphenoxy)but-2-en-1-yl]morpholine hydrochloride has advantages for lab experiments due to its selective α7 nAChR agonist activity, which allows for specific targeting of this receptor. However, this compound has limitations due to its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

For 4-[4-(3,4-dimethylphenoxy)but-2-en-1-yl]morpholine hydrochloride research include further evaluation of its potential therapeutic effects in various diseases such as Alzheimer's disease, schizophrenia, and pain management. In addition, the development of more soluble forms of this compound may improve its usefulness in lab experiments and potential clinical applications. Further research is also needed to fully understand the mechanisms underlying this compound's therapeutic effects.

Synthesis Methods

4-[4-(3,4-dimethylphenoxy)but-2-en-1-yl]morpholine hydrochloride can be synthesized by reacting 3,4-dimethylphenol with crotonaldehyde in the presence of morpholine and hydrochloric acid. The resulting product is then purified through recrystallization.

Scientific Research Applications

4-[4-(3,4-dimethylphenoxy)but-2-en-1-yl]morpholine hydrochloride has been studied for its potential therapeutic effects in various areas such as Alzheimer's disease, schizophrenia, and pain management. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. This compound has also been found to have antipsychotic effects in animal models of schizophrenia. In addition, this compound has been evaluated for its potential use as an analgesic in animal models of pain.

properties

IUPAC Name

4-[(E)-4-(3,4-dimethylphenoxy)but-2-enyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-14-5-6-16(13-15(14)2)19-10-4-3-7-17-8-11-18-12-9-17;/h3-6,13H,7-12H2,1-2H3;1H/b4-3+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTCOUBYFPMKRG-BJILWQEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC=CCN2CCOCC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)OC/C=C/CN2CCOCC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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